

Hept-3-en-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hept-3-en-2-one

Cat. No.: B7820677

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CAS Number: 1119-44-4

This technical guide provides an in-depth overview of **Hept-3-en-2-one**, a valuable compound for professionals in research, chemical synthesis, and drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and analytical procedures, with a focus on its relevance in scientific applications.

Chemical Identity and Synonyms

Hept-3-en-2-one is an unsaturated ketone with the molecular formula $C_7H_{12}O$.^[1] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Synonym	Reference
3-Hepten-2-one	^[1]
(E)-Hept-3-en-2-one	^[1]
trans-3-Hepten-2-one	^{[1][2]}
Methyl pentenyl ketone	^[2]
Butylideneacetone	^[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Hept-3-en-2-one** is presented below, providing a foundational understanding of its physical and spectral characteristics.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1]
CAS Number	1119-44-4	[1]
Appearance	Colorless oily liquid with a powerful green-grassy, pungent odor	[1]
Density	0.841 - 0.847 g/cm ³	[1]
Boiling Point	63 °C	[1]
Refractive Index	1.439 - 1.448	[1]
Kovats Retention Index (Standard non-polar)	940, 905.2, 904, 909, 911	[1]
Kovats Retention Index (Standard polar)	1274	[1]
¹ H NMR Chemical Shifts (ppm)	δ 6.817, 6.079, 2.249, 2.22, 1.513, 0.951	[3]
LogP	1.7	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **Hept-3-en-2-one** are provided to facilitate its use in a laboratory setting.

Synthesis via Aldol Condensation

Hept-3-en-2-one can be synthesized via a base-catalyzed aldol condensation between propanal and acetone. The following is a representative protocol.

Materials:

- Propanal
- Acetone
- 10% Sodium hydroxide solution
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Heating mantle

Procedure:

- In a round-bottom flask equipped with a stirrer, combine a molar excess of acetone with propanal.
- Slowly add a 10% aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
- Continue stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

- Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Hept-3-en-2-one**.

Purification by Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation to obtain high-purity **Hept-3-en-2-one**.

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Heating mantle
- Thermometer

Procedure:

- Set up the fractional distillation apparatus, ensuring all joints are properly sealed.^[4]
- Place the crude **Hept-3-en-2-one** into the round-bottom flask with boiling chips.
- Heat the flask gently. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the more volatile component at the top.^[4]
- Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of **Hept-3-en-2-one** (approximately 154-155 °C at atmospheric pressure) should be collected in a clean receiving flask.^[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized **Hept-3-en-2-one** can be confirmed using GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).

Procedure:

- Prepare a dilute solution of the purified **Hept-3-en-2-one** in a volatile solvent such as dichloromethane or hexane.
- Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- The injector temperature is typically set to 250°C and the transfer line to 280°C.
- Inject a small volume (e.g., 1 μ L) of the sample into the GC.
- The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
- The resulting chromatogram will show a peak at a specific retention time for **Hept-3-en-2-one**, and the corresponding mass spectrum can be compared to library spectra for confirmation.

Biological Activity and Relevance in Drug Development

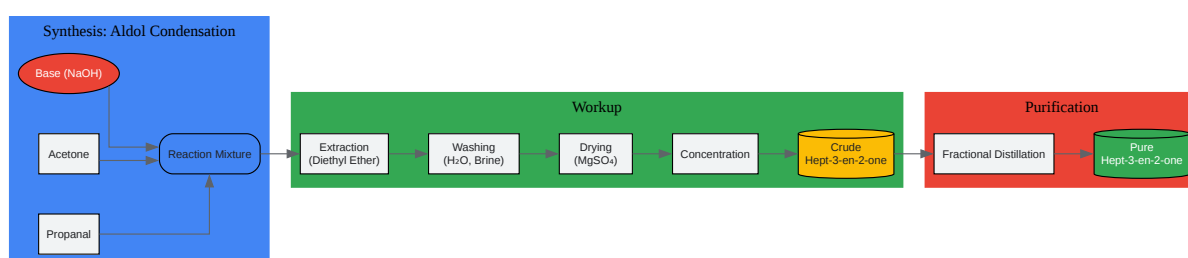
While **Hept-3-en-2-one** is primarily utilized in the flavor and fragrance industry, its chemical structure as an α,β -unsaturated ketone warrants consideration of its potential biological activity. [6] Compounds belonging to this class are known to be reactive Michael acceptors and can exhibit a range of biological effects, including cytotoxicity.[7][8][9]

The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes these compounds susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[9] This reactivity is the basis for the observed toxicity of many α,β -unsaturated carbonyl compounds, which can induce cellular stress and mitochondrial dysfunction.[7][10]

Currently, there is limited specific research on the direct involvement of **Hept-3-en-2-one** in signaling pathways or its application as a lead compound in drug development. However, the general toxicological profile of α,β -unsaturated ketones suggests that any potential therapeutic application would need to be carefully evaluated against its cytotoxic potential.[10] Further research is required to explore any specific biological targets and signaling pathways that may be modulated by **Hept-3-en-2-one**.

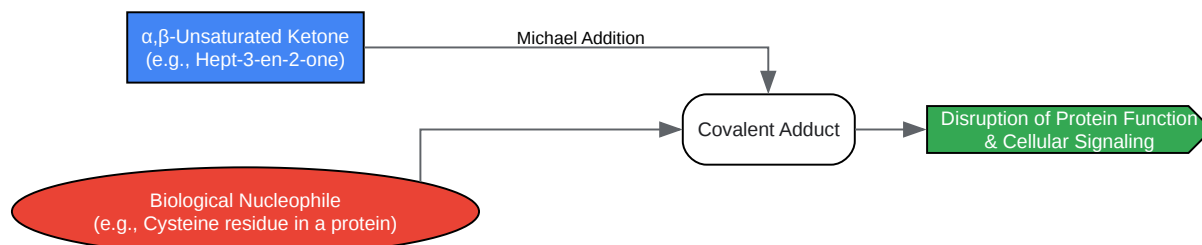
Visualizations

The following diagrams illustrate the synthesis and purification workflow for **Hept-3-en-2-one** and a conceptual representation of the potential biological reactivity of α,β -unsaturated ketones.



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Caption: Synthesis and purification workflow for **Hept-3-en-2-one**.



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- To cite this document: BenchChem. [Hept-3-en-2-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7820677#hept-3-en-2-one-cas-number-and-synonyms>]

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